![molecular formula C24H26O6 B14167297 [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate CAS No. 57230-49-6](/img/structure/B14167297.png)
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate is a complex organic compound featuring multiple oxirane (epoxide) groups and phenylpropanoate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate typically involves the following steps:
Epoxidation: The starting material, a suitable diene or alkene, undergoes epoxidation using peracids such as m-chloroperoxybenzoic acid (m-CPBA) to form the oxirane rings.
Esterification: The intermediate epoxide is then esterified with 3-phenylpropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction of the ester groups can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed from the oxidation of oxirane rings
Alcohols: Formed from the reduction of ester groups
Substituted Epoxides: Formed from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials, including polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and exert various effects.
Comparación Con Compuestos Similares
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate can be compared with other similar compounds, such as:
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] acetate: Similar structure but with an acetate ester group instead of a phenylpropanoate group.
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] benzoate: Contains a benzoate ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of oxirane rings and phenylpropanoate esters, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
57230-49-6 |
|---|---|
Fórmula molecular |
C24H26O6 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate |
InChI |
InChI=1S/C24H26O6/c25-21(13-11-17-7-3-1-4-8-17)29-23(19-15-27-19)24(20-16-28-20)30-22(26)14-12-18-9-5-2-6-10-18/h1-10,19-20,23-24H,11-16H2/t19-,20+,23+,24- |
Clave InChI |
NACXYLYXTFBDPA-XZOTUCIWSA-N |
SMILES isomérico |
C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)OC(=O)CCC3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4 |
SMILES canónico |
C1C(O1)C(C(C2CO2)OC(=O)CCC3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



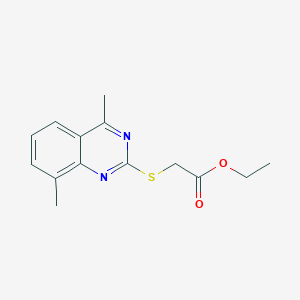
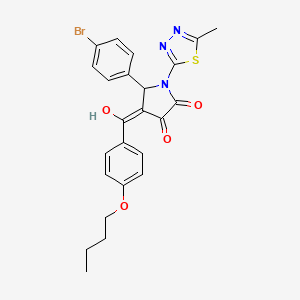
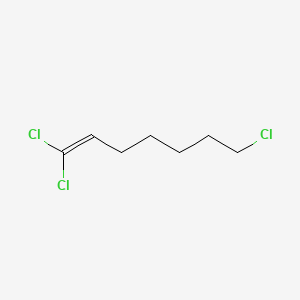
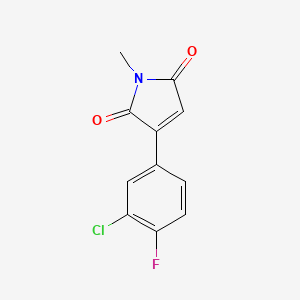
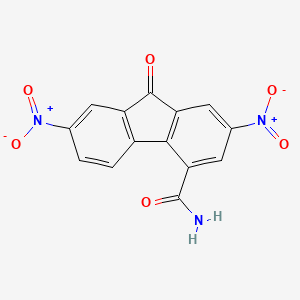
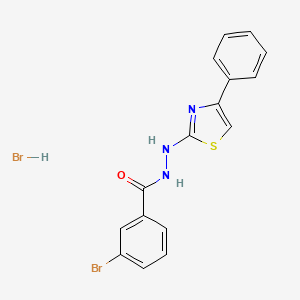

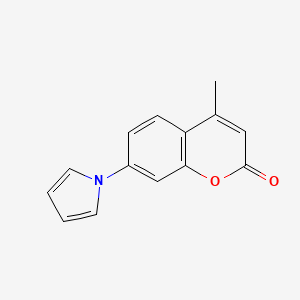

![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
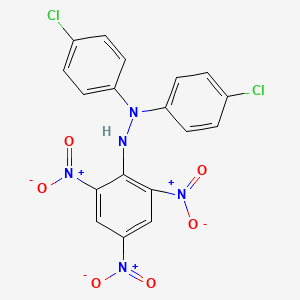
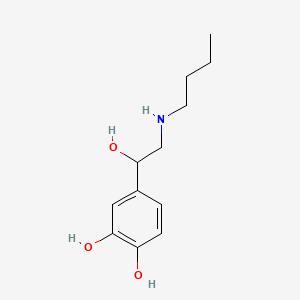
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
